molecular formula C17H14ClNO3 B12489842 N-(4-chlorophenyl)-5-oxo-2-phenyloxolane-3-carboxamide

N-(4-chlorophenyl)-5-oxo-2-phenyloxolane-3-carboxamide

Cat. No.: B12489842
M. Wt: 315.7 g/mol
InChI Key: GFNYGSJTVOPVCO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-oxo-2-phenyloxolane-3-carboxamide is a synthetic organic compound that belongs to the class of oxolane carboxamides This compound is characterized by the presence of a 4-chlorophenyl group, a phenyl group, and an oxolane ring with a carboxamide functional group

Properties

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-oxo-2-phenyloxolane-3-carboxamide

InChI

InChI=1S/C17H14ClNO3/c18-12-6-8-13(9-7-12)19-17(21)14-10-15(20)22-16(14)11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,19,21)

InChI Key

GFNYGSJTVOPVCO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-oxo-2-phenyloxolane-3-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-phenyloxolane-3-carboxylic acid in the presence of a base such as triethylamine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-oxo-2-phenyloxolane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-5-oxo-2-phenyloxolane-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-oxo-2-phenyloxolane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-carboxamide
  • N-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • N-(4-chlorophenyl)-2-aminothiazole

Uniqueness

N-(4-chlorophenyl)-5-oxo-2-phenyloxolane-3-carboxamide is unique due to its oxolane ring structure, which imparts distinct chemical and biological properties.

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